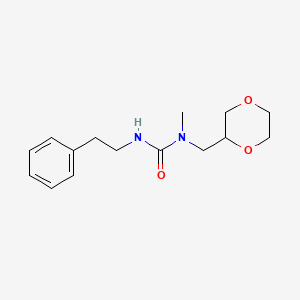
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,4-dioxane ring, a urea group (-NH-CO-NH2), and a phenethyl group. The 1,4-dioxane ring is a six-membered oxygen-containing heterocycle, and is relatively stable. The urea group can participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The urea group could potentially undergo reactions at the carbonyl carbon or at the nitrogen atoms. The 1,4-dioxane ring is relatively unreactive under mild conditions, but can be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could result in hydrogen bonding, which might increase its boiling point and water solubility compared to compounds of similar molecular weight. The 1,4-dioxane ring could contribute to the compound’s overall stability .Aplicaciones Científicas De Investigación
Polymerization and Material Science Applications A study on the ring-opening polymerization of 3-methyl-1,4-dioxan-2-one mediated by catalytic systems led to the development of a new polymer comprised of perfectly alternating lactic acid and ethylene oxide repeat units. This polymer, characterized for its thermodynamic parameters and glass transition temperature, suggests potential applications in biodegradable plastics and as a plasticizing agent for polylactide, indicating the relevance of dioxane derivatives in developing sustainable materials (Bechtold, Hillmyer, & Tolman, 2001).
Environmental Remediation Research into the degradation of 1,4-dioxane in water using advanced oxidation technologies highlights the compound's recalcitrant nature and the effectiveness of certain treatments in its removal. This work is significant in addressing water contamination issues, suggesting that derivatives of 1,4-dioxane could also be subjects of environmental remediation studies (Vescovi, Coleman, & Amal, 2010).
Catalysis and Organic Synthesis Investigations into intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes present an application in catalysis and organic synthesis. The high yield and regioselectivity achieved in these reactions underscore the versatility of dioxane and urea derivatives in facilitating complex organic transformations (Zhang, Lee, & Widenhoefer, 2009).
Biodegradation Studies The kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria provide insights into microbial pathways for the removal of persistent organic pollutants. This research is crucial for developing bioremediation strategies for compounds that are challenging to degrade, including various dioxane derivatives (Mahendra & Alvarez-Cohen, 2006).
Mecanismo De Acción
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the urea group and phenethyl group could suggest potential for biological activity, as these groups are found in a number of bioactive compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-1-methyl-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(11-14-12-19-9-10-20-14)15(18)16-8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKLCUPRGDOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

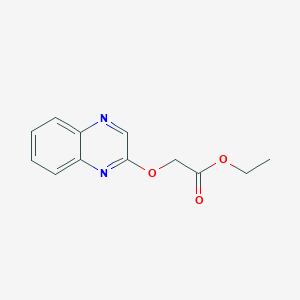
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)
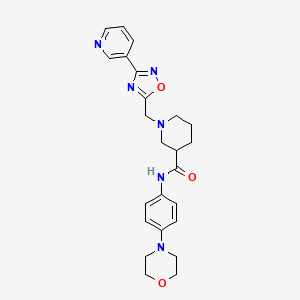
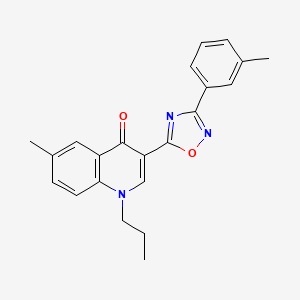
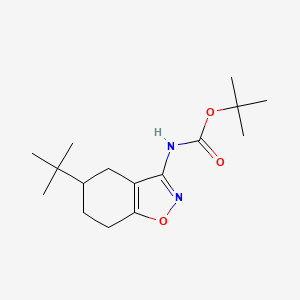
![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

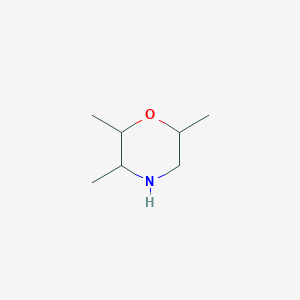
![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)
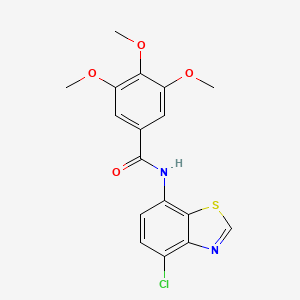
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)
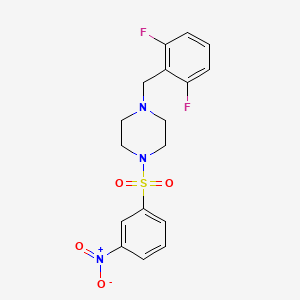
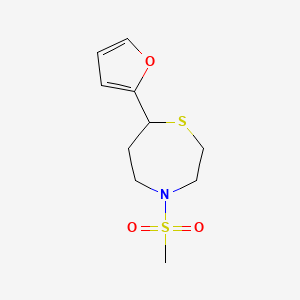
![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)